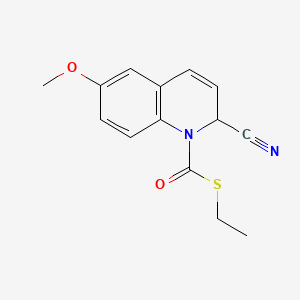

S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate

Description

S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate is a quinoline-derived compound featuring a unique substitution pattern: a methoxy group at the 6-position, a cyano group at the 2-position, and an ethyl thioester moiety at the 1(2H)-position. The quinoline core, a bicyclic aromatic system, provides a rigid scaffold that influences electronic and steric properties.

Properties

CAS No. |

40448-85-9 |

|---|---|

Molecular Formula |

C14H14N2O2S |

Molecular Weight |

274.34 g/mol |

IUPAC Name |

S-ethyl 2-cyano-6-methoxy-2H-quinoline-1-carbothioate |

InChI |

InChI=1S/C14H14N2O2S/c1-3-19-14(17)16-11(9-15)5-4-10-8-12(18-2)6-7-13(10)16/h4-8,11H,3H2,1-2H3 |

InChI Key |

RRBZCSKOQKCQJF-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=O)N1C(C=CC2=C1C=CC(=C2)OC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano source, such as sodium cyanide or potassium cyanide.

Methoxylation: The methoxy group can be introduced via an electrophilic aromatic substitution reaction using methanol and a strong acid catalyst.

Thioester Formation: The final step involves the formation of the thioester by reacting the quinoline derivative with ethylthiol in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.

Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its activity.

Industrial Applications: It may be used as an intermediate in the synthesis of other quinoline-based compounds with pharmaceutical or agrochemical applications.

Mechanism of Action

The mechanism of action of S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and quinoline core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s quinoline core is shared with derivatives cataloged by Kanto Reagents () and isoquinoline-based analogs (). Key distinctions arise from substituent types and positions:

Key Observations:

- Functional Group Impact : The thioester group in the target compound likely increases lipophilicity compared to the aldehyde or carboxylic acid groups in Kanto’s derivatives, which may influence solubility and membrane permeability .

- Ring System Differences: Isoquinoline derivatives (e.g., ’s 6,7-dimethoxy compound) exhibit saturation at the 3,4-positions, reducing aromaticity and increasing conformational flexibility compared to the fully aromatic quinoline core .

Physical Property Trends

- Melting Points: Kanto’s 2-methyl-6-quinolinecarboxylic acid (250°C, dec.) has a significantly higher melting point than the aldehyde analog (96–99°C), reflecting strong intermolecular hydrogen bonding in the carboxylic acid . The target compound’s thioester group, less polar than a carboxylic acid, may result in a lower melting point, though experimental data are lacking.

- Molecular Weight: The target compound (280.32 g/mol) is heavier than Kanto’s derivatives, primarily due to the thioester and cyano substituents. This could affect crystallization behavior and solubility .

Biological Activity

S-Ethyl 2-cyano-6-methoxy-1(2H)-quinolinecarbothioate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and relevant data.

- Molecular Formula : C₁₄H₁₄N₂O₂S

- Molar Mass : 274.34 g/mol

- Density : Approximately 1.1 g/cm³

- Boiling Point : Estimated at 323.9 °C

These properties suggest that this compound has a stable structure conducive to biological activity.

Research indicates that compounds containing the quinoline scaffold often exhibit a range of biological activities, including anticancer properties. The mechanism of action for this compound is believed to involve:

- Apoptosis Induction : The compound has shown potential in promoting apoptosis in cancer cells, particularly through the activation of caspase pathways .

- Antioxidant Activity : It exhibits antioxidant properties, which can mitigate oxidative stress—an important factor in cancer progression and other diseases .

Anticancer Activity

A notable study focused on the sodium salt form of a related quinoline compound demonstrated significant anticancer effects against Ehrlich ascites carcinoma (EAC) cells in vivo. The findings highlighted:

- Reduction in Tumor Volume : Treatment with the compound resulted in a marked decrease in both the volume and cell count of EAC tumors.

- Histopathological Improvements : Examination of liver and kidney tissues post-treatment showed no adverse effects, indicating a favorable safety profile .

Case Studies

-

In Vivo Evaluation :

- A study assessed the effects of this compound on EAC cells.

- Results indicated a significant increase in apoptotic markers and reduced levels of osteopontin, suggesting effective tumor suppression mechanisms.

- Docking Studies :

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.